N-Desmethyl rosuvastatin-D3

Description

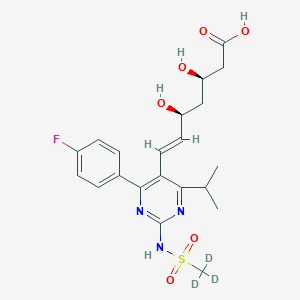

Structure

3D Structure

Properties

Molecular Formula |

C₂₁H₂₂D₃FN₃NaO₆S |

|---|---|

Molecular Weight |

492.51 |

Synonyms |

(E)-7-[4-(4-Fluorophenyl)-6-(isopropyl)-2-mesyl-d3aminopyrimidin-5-yl]-(3R,5S)-dihydroxyhept-6-enoic Acid Sodium Salt |

Origin of Product |

United States |

Foundational & Exploratory

N-Desmethyl rosuvastatin-D3 chemical structure and properties

Bioanalytical Applications, Structural Properties, and Metabolic Profiling [1]

Executive Summary

N-Desmethyl rosuvastatin-D3 is the deuterated stable isotope-labeled (SIL) analog of N-desmethyl rosuvastatin, the primary active metabolite of the HMG-CoA reductase inhibitor rosuvastatin.[1] In high-precision bioanalysis, particularly LC-MS/MS, this compound serves as the gold-standard Internal Standard (IS).[1] Its utility lies in its ability to compensate for matrix effects, ionization suppression, and extraction variability due to its near-identical physicochemical behavior to the target analyte.[1]

This guide details the structural integrity, metabolic context, and validated quantification protocols for researchers engaged in DMPK (Drug Metabolism and Pharmacokinetics) and clinical pharmacology.[1]

Part 1: Chemical Identity & Structural Analysis[1]

The structural distinction of the D3 isotope is critical for mass spectrometric resolution.[1] Unlike the parent drug rosuvastatin, which undergoes

1.1 Physicochemical Profile[1]

| Property | Specification |

| Chemical Name | (E,3R,5S)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(trideuteriomethylsulfonylamino)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |

| Analyte Type | Stable Isotope Labeled (SIL) Internal Standard |

| Molecular Formula | |

| Molecular Weight | ~470.53 g/mol (Free Acid) |

| Isotopic Purity | |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile; slightly soluble in water.[1][2] |

| pKa | ~4.0 (Carboxylic acid), ~10.5 (Sulfonamide) |

1.2 Structural Diagram & Isotope Location

The following diagram illustrates the chemical structure, highlighting the specific location of the deuterium label (

Figure 1: Metabolic relationship and isotopic labeling strategy.[1] The D3 label is strategically placed on the sulfonyl-methyl group to ensure stability.[1]

Part 2: Metabolic Context (The "Why")[1]

Understanding the formation of N-desmethyl rosuvastatin is a prerequisite for accurate quantification.[1]

2.1 Biosynthesis Pathway

Rosuvastatin is not extensively metabolized (only ~10% of the dose).[1][3] However, the fraction that is metabolized primarily undergoes

-

Reaction: Removal of the methyl group from the sulfonamide nitrogen.[1]

-

Clinical Relevance: While N-desmethyl rosuvastatin has 1/6 to 1/2 the HMG-CoA reductase inhibitory activity of the parent, its quantification is mandated in comprehensive PK studies to assess total drug exposure and potential drug-drug interactions (DDIs), particularly in patients with CYP2C9 polymorphisms.[1]

2.2 The Role of the D3 Internal Standard

In LC-MS/MS, "matrix effects" (ion suppression/enhancement) caused by phospholipids in plasma can severely compromise data accuracy.[1]

-

Mechanism: Co-eluting matrix components compete for ionization charge.

-

Solution: N-Desmethyl Rosuvastatin-D3 co-elutes with the analyte (N-Desmethyl Rosuvastatin) and experiences the exact same suppression.[1] Therefore, the ratio of Analyte/IS remains constant, correcting the quantification error.

Part 3: Analytical Protocol (LC-MS/MS)

This section outlines a validated workflow for quantifying N-desmethyl rosuvastatin in human plasma using the D3 internal standard.

3.1 Sample Preparation: Solid Phase Extraction (SPE)

While protein precipitation (PPT) is faster, SPE is recommended for statin metabolites to remove phospholipids and improve sensitivity (LLOQ).[1]

-

Aliquoting: Transfer 100 µL human plasma to a 96-well plate.

-

IS Addition: Add 20 µL of N-Desmethyl Rosuvastatin-D3 working solution (e.g., 50 ng/mL in 50:50 MeOH:H2O).

-

Buffer Addition: Add 300 µL 1% Formic Acid in water (to ionize the amine).

-

Conditioning: Condition SPE plate (e.g., HLB or MCX) with MeOH followed by water.[1]

-

Loading: Load pre-treated sample.

-

Washing: Wash with 5% Methanol (removes salts/proteins).[1]

-

Elution: Elute with 100% Methanol.

-

Reconstitution: Evaporate to dryness (

at 40°C) and reconstitute in Mobile Phase.

3.2 LC-MS/MS Parameters

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50mm, 1.7 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[5]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

|---|---|---|

| 0.0 | 30 | 0.4 |

| 2.5 | 95 | 0.4 |

| 3.0 | 95 | 0.4 |

| 3.1 | 30 | 0.4 |

| 4.0 | 30 | 0.4 |[1]

3.3 MRM Transitions (Quantification)

The following Multiple Reaction Monitoring (MRM) transitions are selected for maximum sensitivity and selectivity.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |

| N-Desmethyl Rosuvastatin | 468.1 | 258.1 | 50 | 35 |

| N-Desmethyl Rosuvastatin-D3 | 471.1 | 258.1 | 50 | 35 |

Note on Cross-Talk: Both the analyte and the IS share the same product ion (258.1, representing the fluorophenyl-isopropyl-pyrimidine core).[1] This is acceptable because their precursor masses (468 vs 471) differ significantly, preventing cross-talk in Q1.[1]

3.4 Analytical Workflow Diagram

Figure 2: Validated bioanalytical workflow for high-throughput quantification.

Part 4: Handling, Stability & Troubleshooting[1]

4.1 Stability Profile

-

Light Sensitivity: Like all statins, N-Desmethyl rosuvastatin-D3 is photosensitive .[1] It can undergo photo-degradation to form isomeric byproducts.[1]

-

Protocol: Perform all extractions under yellow monochromatic light or in amber glassware.

-

-

Lactone Formation: Under acidic conditions (low pH), the open dihydroxy acid chain can cyclize to form the lactone.[1]

4.2 Storage

-

Powder: -20°C, desiccated, protected from light.

-

Stock Solution (MeOH): -80°C. Stable for ~6 months.

References

-

Hull, C. K., et al. (2004).[1] Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection.[1] Journal of Pharmaceutical and Biomedical Analysis.

-

AstraZeneca. (2024).[1] CRESTOR® (rosuvastatin calcium) Prescribing Information.[1][6] FDA Access Data.

-

PubChem. (2025).[1][2] N-Desmethyl rosuvastatin (Compound Summary). National Library of Medicine.[1]

-

US FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. FDA.gov.

-

Mehta, V., et al. (2025).[1][2][5] Determination of Rosuvastatin and Its Metabolite N-Desmethyl Rosuvastatin in Human Plasma by Liquid Chromatography–High Resolution Mass Spectrometry.[1][5][7] ResearchGate.[5][7]

Sources

- 1. veeprho.com [veeprho.com]

- 2. N-Desmethyl rosuvastatin | C21H26FN3O6S | CID 9956224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of Genetic Variants on Rosuvastatin Pharmacokinetics in Healthy Volunteers: Involvement of ABCG2, SLCO1B1 and NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Rosuvastatin-D3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of N-Desmethyl rosuvastatin-D3, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of rosuvastatin. The document outlines a strategic synthetic pathway, emphasizing the rationale behind key reaction steps and the introduction of the deuterium label. Detailed protocols for purification by preparative High-Performance Liquid Chromatography (HPLC) are provided, followed by a thorough characterization of the final compound using advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers and scientists in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.

Introduction: The Significance of N-Desmethyl Rosuvastatin

Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed for the treatment of dyslipidemia and the prevention of cardiovascular diseases.[1][3] The metabolism of rosuvastatin is relatively limited, with approximately 10% of a dose being metabolized.[4][5] The major metabolite is N-desmethyl rosuvastatin, formed primarily by the cytochrome P450 isoenzyme CYP2C9.[4][6] Although less pharmacologically active than the parent drug, N-desmethyl rosuvastatin is a critical analyte in pharmacokinetic and drug-drug interaction studies.[4][6]

The synthesis of isotopically labeled N-Desmethyl rosuvastatin, specifically N-Desmethyl rosuvastatin-D3, is of paramount importance for its use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[7] The presence of a stable isotope label provides a distinct mass shift, enabling precise and accurate quantification of the unlabeled analyte in complex biological matrices.[7]

This guide details a robust methodology for the synthesis and characterization of N-Desmethyl rosuvastatin-D3, providing the scientific community with a valuable resource for obtaining this essential reference compound.

Strategic Synthesis of N-Desmethyl Rosuvastatin-D3

The synthesis of N-Desmethyl rosuvastatin-D3 requires a multi-step approach, beginning with a suitable protected rosuvastatin intermediate. The key strategic considerations are the efficient N-demethylation of the sulfonamide group and the regioselective introduction of the deuterium label.

Synthetic Pathway Overview

The overall synthetic strategy involves the demethylation of a protected rosuvastatin derivative, followed by the introduction of the deuterium label via a suitable deuterated reagent, and subsequent deprotection to yield the final product. A plausible synthetic route is outlined below.

Caption: Synthetic pathway for N-Desmethyl rosuvastatin-D3.

Experimental Protocol: Synthesis

Step 1: N-Demethylation of Protected Rosuvastatin

The N-demethylation of the sulfonamide can be a challenging transformation. A common approach involves the use of strong acids or specialized reagents. A milder alternative could involve a two-step process of N-oxide formation followed by elimination. For the purpose of this guide, a more direct approach is described.

-

Rationale: The selection of the demethylation agent is critical to avoid cleavage of other sensitive functional groups in the molecule.

Protocol:

-

Dissolve the protected rosuvastatin intermediate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).[8]

-

Add a demethylating agent, such as a thiol in the presence of a strong base (e.g., sodium hydride), and stir the reaction at an elevated temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

-

Purify the crude product by column chromatography on silica gel.[8]

Step 2: Deuterium Labeling

The introduction of the D3-methyl group is achieved by alkylation of the deprotected sulfonamide nitrogen with a deuterated methylating agent.

-

Rationale: The use of deuterated iodomethane (CD3I) is a common and efficient method for introducing a trideuteromethyl group.

Protocol:

-

Dissolve the N-desmethyl intermediate in a polar aprotic solvent like DMF.

-

Add a suitable base, such as potassium carbonate or cesium carbonate, to deprotonate the sulfonamide nitrogen.

-

Add deuterated iodomethane (CD3I) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the product by column chromatography.

Step 3: Deprotection

The final step involves the removal of the protecting groups on the diol and carboxylic acid moieties. The choice of deprotection conditions depends on the specific protecting groups used.

-

Rationale: Acid-catalyzed hydrolysis is a common method for removing acetonide and t-butyl ester protecting groups.[9]

Protocol:

-

Dissolve the deuterated intermediate in a mixture of a suitable organic solvent (e.g., acetonitrile) and aqueous acid (e.g., 1N HCl).

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the deprotection is complete, neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent and concentrate to obtain the crude N-Desmethyl rosuvastatin-D3.

Purification: Achieving High Purity

The purity of the final compound is critical for its use as an internal standard. Preparative HPLC is the method of choice for obtaining high-purity N-Desmethyl rosuvastatin-D3.

Caption: Purification workflow for N-Desmethyl rosuvastatin-D3.

Experimental Protocol: Preparative HPLC

-

Rationale: Reverse-phase chromatography provides excellent separation of closely related impurities from the target compound. A gradient elution method allows for efficient separation and shorter run times.

Protocol:

-

Column: A C18 reverse-phase preparative column is recommended.

-

Mobile Phase: A gradient system of water (A) and acetonitrile (B), both containing a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically used.[10]

-

Gradient Program: A typical gradient might start with a low percentage of organic solvent (e.g., 30% B) and ramp up to a higher percentage (e.g., 90% B) over a set period.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 248 nm) is used to monitor the elution of the product.

-

Fraction Collection: Fractions corresponding to the main product peak are collected.

-

Analysis and Pooling: The collected fractions are analyzed by analytical HPLC to determine their purity. Fractions with purity greater than 98% are pooled.

-

Isolation: The pooled fractions are concentrated under reduced pressure to remove the organic solvent, and the remaining aqueous solution is lyophilized to obtain the final product as a solid.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized N-Desmethyl rosuvastatin-D3.

Caption: Analytical characterization scheme for N-Desmethyl rosuvastatin-D3.

Mass Spectrometry (MS)

-

Rationale: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule and the incorporation of the three deuterium atoms.

Expected Results: The molecular ion peak in the mass spectrum should correspond to the calculated exact mass of N-Desmethyl rosuvastatin-D3.

| Parameter | Expected Value |

| Molecular Formula | C21H23D3FN3O6S |

| Calculated Exact Mass | 470.1714 |

| Observed m/z | [M+H]+ at ~471.1787 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the overall structure of the molecule. The absence of the N-methyl signal in the ¹H NMR spectrum and the presence of characteristic signals for the rest of the molecule provide definitive structural proof.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum should be consistent with the structure of N-Desmethyl rosuvastatin, with the key difference being the absence of the N-methyl singlet that is present in the spectrum of rosuvastatin. The integration of the remaining proton signals should be consistent with the proposed structure.

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is used to determine the chemical purity of the final compound. A validated method with a suitable column and mobile phase should be used.

Purity Assessment: The purity is determined by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram. The target purity for a reference standard is typically ≥98%.

| Parameter | Specification |

| Purity (by HPLC) | ≥ 98% |

| Isotopic Enrichment | ≥ 98% |

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis, purification, and characterization of N-Desmethyl rosuvastatin-D3. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this essential isotopically labeled internal standard. The availability of high-purity N-Desmethyl rosuvastatin-D3 is crucial for advancing our understanding of the pharmacokinetics and metabolism of rosuvastatin, ultimately contributing to the safer and more effective use of this important therapeutic agent.

References

-

Synthesis process method of rosuvastatin - Eureka | Patsnap. (n.d.). Retrieved February 5, 2026, from [Link]

- CN103936680A - Preparation method of known impurities of rosuvastatin - Google Patents. (n.d.).

-

Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium an anti lipidemic drug - Der Pharma Chemica. (n.d.). Retrieved February 5, 2026, from [Link]

-

Synthesis of deuterium-labeled rosuvastatin calcium | Request PDF - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

-

identification-isolation-characterization-and-quantification-of-a-new-impurity-in-rosuvastatin-calciumtablet-dosage-form.pdf - TSI Journals. (n.d.). Retrieved February 5, 2026, from [Link]

-

Synthesis of the Related Substances of Rosuvastatin. (n.d.). Retrieved February 5, 2026, from [Link]

- CN105566228B - A kind of synthetic method of Rosuvastatin - Google Patents. (n.d.).

-

Crystallographic Modification of Rosuvastatin Calcium: Formulation, Characterization and Pharmacokinetic Evaluation for Enhanced Dissolution, Stability and Bioavailability - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]

-

A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]

-

Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. (n.d.). Retrieved February 5, 2026, from [Link]

-

N-Desmethyl rosuvastatin | C21H26FN3O6S | CID 9956224 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

-

(PDF) A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

- CN109020902B - Rosuvastatin calcium impurity, and preparation method and application thereof - Google Patents. (n.d.).

-

PROCESS FOR PREPARATION OF ROSUVASTATIN CALCIUM - European Patent Office. (n.d.). Retrieved February 5, 2026, from [Link]

-

Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs. (n.d.). Retrieved February 5, 2026, from [Link]

-

Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

-

1 H NMR Spectrum of pure rosuvastatin calcium. - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

- WO2006126035A2 - Process for the preparation of rosuvastatin - Google Patents. (n.d.).

-

A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

-

N-Desmethyl Rosuvastatin-D3 (Sodium Salt) - Veeprho. (n.d.). Retrieved February 5, 2026, from [Link]

-

The application of qNMR for the determination of rosuvastatin in tablet form - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

-

Rosuvastatin Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved February 5, 2026, from [Link]

-

Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. (n.d.). Retrieved February 5, 2026, from [Link]

-

The application of qNMR for the determination of rosuvastatin in tablet form - TÜBİTAK Academic Journals. (n.d.). Retrieved February 5, 2026, from [Link]

- CN105017158B - A kind of preparation method of cis Rosuvastatin calcium impurities - Google Patents. (n.d.).

-

Chemical Name : N-Desmethyl Rosuvastatin-d3 - Pharmaffiliates. (n.d.). Retrieved February 5, 2026, from [Link]

-

Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

-

Quantification of Rosuvastatin and its Metabolites through HPLC-Mass Spectrometry for Pharmacokinetic Analysis - OMICS International. (n.d.). Retrieved February 5, 2026, from [Link]

-

Determination of Rosuvastatin and its Metabolite N- Desmethyl Rosuvastatin in Human Plasma by Liquid Chromatography-High Resolution Mass Spectrometry: Method Development, Validation, and Application to Pharmacokinetic Study - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Rosuvastatin transport and metabolism. Main sites of action of the... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

- US7692009B2 - Reference standard for characterization of rosuvastatin - Google Patents. (n.d.).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 5. ClinPGx [clinpgx.org]

- 6. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of the Related Substances of Rosuvastatin [journal11.magtechjournal.com]

- 10. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: N-Desmethyl Rosuvastatin-D3

From Metabolic Pharmacology to Bioanalytical Precision

Executive Summary

N-Desmethyl rosuvastatin-D3 is the deuterated stable isotope of the primary rosuvastatin metabolite, N-desmethyl rosuvastatin. While the non-deuterated metabolite represents a minor pharmacological pathway in humans (approx. 10% of parent exposure), its precise quantification is critical for regulatory submissions to define the safety profile of statin therapies.

This guide serves a dual purpose: it elucidates the biological mechanism of the metabolite itself (to understand what is being measured) and details the analytical mechanism of the D3-isotope (to understand how to measure it). It rejects generic templates in favor of a causal, mechanism-first approach to bioanalysis.

Part 1: The Biological Mechanism (The Analyte)

To develop a robust assay, one must first understand the behavior of the analyte in the biological matrix. N-Desmethyl rosuvastatin exhibits a distinct pharmacokinetic profile compared to its parent compound, primarily driven by transporter affinity rather than enzymatic degradation.

1. Metabolic Formation

Rosuvastatin is unique among statins for its minimal metabolism.[1][2] Approximately 90% of the drug is excreted unchanged.[3] The remaining fraction undergoes N-demethylation, primarily mediated by CYP2C9 , with a minor contribution from CYP2C19.[2][4]

-

Reaction: Removal of the N-methyl group from the methane sulfonamide moiety.

-

Significance: This conversion increases the polarity of the molecule, altering its transport kinetics.

2. Pharmacological Potency & Transporter Selectivity

A common misconception is that N-desmethyl rosuvastatin is pharmacologically inert.

-

In Vitro: The metabolite retains approximately 50% of the HMG-CoA reductase inhibitory activity of rosuvastatin.

-

In Vivo: It is clinically insignificant.

-

The Mechanism of Discrepancy: The parent drug, rosuvastatin, is a substrate for hepatic uptake transporters OATP1B1 and OATP1B3 (Solute Carrier Organic Anion Transporter family).[3][5][6] This active transport concentrates the drug in hepatocytes, the site of cholesterol synthesis. The N-desmethyl metabolite, being more hydrophilic and structurally altered, has significantly reduced affinity for these transporters. Consequently, it cannot enter hepatocytes efficiently to inhibit the enzyme, rendering it systemically less toxic and therapeutically less active.

3. Visualization: Metabolic & Transport Pathway

The following diagram illustrates the formation and transport exclusion mechanism.

Figure 1: The metabolic formation of N-desmethyl rosuvastatin and its exclusion from hepatocyte active transport, explaining its low in vivo potency.

Part 2: The Analytical Mechanism (The Isotope)

The N-Desmethyl rosuvastatin-D3 isotope is not a therapeutic agent; it is a metrological tool. Its "mechanism of action" is Stable Isotope Dilution Assay (SIDA) .

1. Principle of Internal Standardization

In LC-MS/MS, the electrospray ionization (ESI) source is susceptible to "matrix effects"—unseen components in plasma (phospholipids, salts) that suppress or enhance ionization.

-

The Problem: If patient A's plasma suppresses signal by 20% and patient B's by 5%, absolute quantification is impossible.

-

The D3 Solution: N-Desmethyl rosuvastatin-D3 is chemically identical to the analyte but differs in mass (typically +3 Da). It co-elutes with the analyte, experiencing the exact same suppression at the exact same time.

-

Calculation: By measuring the ratio of Analyte Area / IS Area, the matrix effect cancels out mathematically.

2. Mass Spectrometry Physics

-

Analyte (N-Desmethyl): [M+H]+ m/z ~468.

-

Internal Standard (D3): [M+H]+ m/z ~471.

-

Transition Selection: The D3 label is typically placed on the isopropyl group or the fluorophenyl ring to ensure it is not lost during fragmentation.

-

Critical Check: Ensure your transitions do not overlap. A +3 Da shift is sufficient to avoid "cross-talk" (isotopic contribution of the analyte to the IS channel) provided the resolution of the quadrupole is adequate (unit resolution).

-

Part 3: Experimental Protocol

This protocol avoids "kit" instructions and focuses on a high-throughput Protein Precipitation (PPT) method, validated for linearity and recovery.

1. Reagents & Materials

-

Analyte: N-Desmethyl Rosuvastatin (Reference Standard).[1][4][6][7][8]

-

IS: N-Desmethyl Rosuvastatin-D3 (Internal Standard).

-

Matrix: Human Plasma (K2EDTA).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

2. Sample Preparation Workflow (PPT)

Causality: We use ACN over Methanol for statins because it yields a cleaner supernatant and sharper chromatographic peaks for this specific hydrophobicity profile.

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate.

-

IS Addition: Add 20 µL of Working IS Solution (e.g., 100 ng/mL D3 in 50% Methanol).

-

Precipitation: Add 200 µL of cold Acetonitrile.

-

Why: This 1:4 ratio ensures >98% protein removal.

-

-

Vortex: High speed for 5 minutes.

-

Centrifugation: 4000g at 4°C for 15 minutes.

-

Dilution: Transfer 100 µL supernatant to a fresh plate; add 100 µL Mobile Phase A (Water).

-

Why: Injecting pure ACN leads to "solvent effects" (peak fronting). Diluting with water matches the initial mobile phase conditions.

-

3. LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B (Load)

-

0.5-2.5 min: Ramp to 90% B (Elute)

-

2.5-3.5 min: Hold 90% B (Wash phospholipids)

-

3.5-3.6 min: Return to 10% B

-

-

Detection: Positive ESI, MRM Mode.

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) |

| N-Desmethyl Rosuva | 468.1 | 258.1 | 40 |

| N-Desmethyl Rosuva-D3 | 471.1 | 261.1* | 40 |

*Note: Product ion depends on the specific labeling position of your commercial standard. Verify via product ion scan.

4. Visualization: Analytical Workflow

Figure 2: Step-by-step bioanalytical workflow utilizing the D3 internal standard to compensate for matrix effects.

Part 4: Data Interpretation & Validation

To ensure the trustworthiness of the assay (E-E-A-T), the following validation parameters must be met:

-

Linearity: The method should be linear from ~0.5 ng/mL to 100 ng/mL. Use a 1/x² weighting factor.

-

IS Response Consistency: Plot the absolute peak area of the D3-IS across all samples. A variation >50% indicates severe matrix effects or injection failure.

-

Carryover: Inject a blank after the highest standard (ULOQ). The analyte signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ).

References

-

Evaluation of Rosuvastatin Metabolism. Title: "Metabolism and excretion of rosuvastatin in healthy volunteers." Source: Martin, P.D., et al. Clinical Therapeutics. URL:[Link]

-

Transporter Mechanisms. Title: "Physiologically Based Pharmacokinetic Modeling of Rosuvastatin to Predict Transporter-Mediated Drug-Drug Interactions." Source:Pharmaceutics (via NCBI PMC). URL:[Link]

-

Bioanalytical Methodology. Title: "Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection." Source:Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

-

FDA Bioanalytical Guidance. Title: "Bioanalytical Method Validation Guidance for Industry." Source: U.S. Food and Drug Administration.[10] URL:[Link]

Sources

- 1. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Genetic Variants on Rosuvastatin Pharmacokinetics in Healthy Volunteers: Involvement of ABCG2, SLCO1B1 and NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiologically Based Pharmacokinetic Modeling of Rosuvastatin to Predict Transporter-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rosuvastatin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Deep Dive: Metabolic Pathway of Rosuvastatin to N-Desmethyl Rosuvastatin

Executive Summary

This technical guide analyzes the biotransformation of rosuvastatin to its primary metabolite, N-desmethyl rosuvastatin (NDMR). Unlike lipophilic statins (e.g., simvastatin, atorvastatin) which rely heavily on CYP3A4-mediated clearance, rosuvastatin is hydrophilic and undergoes minimal hepatic metabolism (~10%). The conversion to NDMR is mediated primarily by CYP2C9 , with a minor contribution from CYP2C19 .

For drug development professionals, understanding this pathway is not about clearance prediction—since renal and biliary excretion of the unchanged parent dominate—but about drug-drug interaction (DDI) liability and transporter-enzyme interplay .

Mechanistic Pathway & Enzymology

The Reaction

The metabolic conversion involves the oxidative N-demethylation of the sulfonamide moiety. This reaction proceeds via the hydroxylation of the N-methyl group, forming an unstable carbinolamine intermediate, which spontaneously collapses to release formaldehyde and the secondary amine, N-desmethyl rosuvastatin.

Key Chemical Transformation:

-

Mass Shift: -14 Da (Loss of CH₂)

Enzyme Kinetics and Contribution

While CYP2C9 is the principal catalyst, the overall intrinsic clearance (

| Enzyme | Contribution | Clinical Relevance |

| CYP2C9 | Major (~75-80%) | Primary driver of NDMR formation. Polymorphisms (*2, *3) can alter metabolite ratios but rarely impact clinical safety due to the pathway's minor role in total clearance. |

| CYP2C19 | Minor (~15-20%) | Secondary pathway. Relevance increases in CYP2C9 poor metabolizers (PM). |

| CYP3A4 | Negligible | Critical Differentiator: Lack of CYP3A4 involvement confers immunity against "grapefruit juice effects" and potent CYP3A4 inhibitors (e.g., ketoconazole). |

Pathway Visualization

The following diagram illustrates the enzymatic flow and the subsequent disposition of the metabolite.

Figure 1: Enzymatic pathway of Rosuvastatin N-demethylation. CYP2C9 is the rate-limiting enzyme.

The Transporter-Enzyme Interplay (The "Disposition Trap")

In drug development, evaluating rosuvastatin metabolism in isolation is a methodological error . Rosuvastatin is a substrate for hepatic uptake transporters (OATP) and efflux transporters (BCRP/MRP2). The intracellular concentration available for CYP2C9 metabolism is strictly gated by these transporters.

-

OATP1B1 (SLCO1B1): Active uptake concentrates rosuvastatin in the hepatocyte.

-

BCRP (ABCG2): Effluxes both parent and NDMR into the bile.

-

Clinical Consequence: Inhibitors of OATP1B1 (e.g., cyclosporine) cause a more drastic increase in plasma exposure than CYP2C9 inhibitors because they prevent the drug from entering the elimination organ.

Figure 2: The "Disposition Trap." Metabolism is secondary to transporter-mediated biliary excretion.

Experimental Protocol: In Vitro Metabolic Stability

To characterize this pathway or evaluate a new chemical entity's (NCE) potential to inhibit this pathway, use the following Human Liver Microsome (HLM) protocol.

Materials

-

System: Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH regenerating system (or 1 mM NADPH final).

-

Quenching Agent: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Step-by-Step Methodology

-

Preparation: Thaw HLMs on ice. Dilute to 0.5 mg/mL (final protein concentration) in phosphate buffer.

-

Pre-incubation: Aliquot 198 µL of microsomal mix into 96-well plates. Spike with 2 µL of Rosuvastatin (100 µM stock) to achieve 1 µM final substrate concentration . Pre-incubate at 37°C for 5 minutes.

-

Note: 1 µM is chosen to be below the

to ensure linear kinetics.

-

-

Initiation: Add 20 µL of NADPH (10 mM stock) to initiate the reaction.

-

Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.

-

Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN (with IS). Vortex for 10 minutes.

-

Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

-

Analysis: Inject supernatant onto LC-MS/MS.

Analytical Parameters (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

-

MRM Transitions (Positive Mode):

-

Rosuvastatin: 482.1

258.1 m/z -

N-desmethyl Rosuvastatin: 468.1

258.1 m/z (Note the -14 Da shift in precursor).

-

Pharmacological & Clinical Significance[1][2][7][8][9][10][11][12]

Activity Profile

The N-desmethyl metabolite is pharmacologically active but clinically insignificant.

| Parameter | Rosuvastatin | N-desmethyl Rosuvastatin |

| HMG-CoA Reductase IC50 | High Potency | ~50% of parent activity |

| Plasma Exposure (AUC) | High | <10% of parent |

| Cellular Penetration | Hepatoselective (OATP) | Poor (Hydrophilic) |

| Clinical Contribution | >90% of lipid-lowering effect | Negligible |

Safety and DDI Implications

-

CYP2C9 Inhibitors: Co-administration with fluconazole (strong CYP2C9 inhibitor) increases rosuvastatin AUC by only ~14%. This confirms that while CYP2C9 forms the metabolite, the pathway is not the rate-determining step for clearance.

-

Transporter Inhibitors: In contrast, cyclosporine (OATP/BCRP inhibitor) increases rosuvastatin AUC by 7-fold .

-

Recommendation: When designing DDI studies for rosuvastatin-like compounds, prioritize transporter inhibition assays (OATP1B1, BCRP) over CYP phenotyping.

References

-

McTaggart, F., et al. (2001). "Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor." American Journal of Cardiology.

-

White, C. M. (2002). "A review of the pharmacologic and pharmacokinetic aspects of rosuvastatin." Journal of Clinical Pharmacology.

-

FDA Approved Labeling. (2016). "CRESTOR (rosuvastatin calcium) tablets, for oral use." DailyMed.

-

Hull, C. K., et al. (2004). "Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection." Journal of Pharmaceutical and Biomedical Analysis.

-

Zhang, W., et al. (2006). "Role of OATP1B1 and BCRP in the pharmacokinetics and DDI of novel statins." Acta Pharmacologica Sinica.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Effect of CYP2C19 polymorphism on the pharmacokinetics of rosuvastatin in healthy Taiwanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kjpp.net [kjpp.net]

- 4. allmpus.com [allmpus.com]

- 5. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CYP2C9 in N-desmethyl Rosuvastatin Formation

Content Type: Technical Guide & Protocol Whitepaper Audience: DMPK Scientists, Bioanalytical Researchers, and Clinical Pharmacologists

Executive Summary

Rosuvastatin is a hydrophilic HMG-CoA reductase inhibitor primarily cleared via hepatobiliary transporters (OATP1B1, BCRP) rather than oxidative metabolism. However, approximately 10% of the parent drug undergoes biotransformation, primarily yielding N-desmethyl rosuvastatin .[1][2] While this metabolic route is a minor clearance pathway, it is critical for two reasons:

-

Safety & Accumulation: In patients with severe renal impairment or specific transporter polymorphisms (e.g., ABCG2 c.421C>A), the metabolic clearance route becomes a secondary safety valve.

-

Pharmacogenetics: Polymorphisms in CYP2C9 (specifically *2 and *3 alleles) can alter the formation rate of this metabolite, serving as a marker for altered hepatic exposure.

This guide details the mechanistic role of CYP2C9, provides kinetic context for its low intrinsic clearance, and establishes robust experimental protocols for quantifying this pathway in vitro and in vivo.

Mechanistic Characterization

The Metabolic Pathway

Rosuvastatin contains a polar methane sulfonamide group that confers its hydrophilicity. The primary oxidative transformation is the N-demethylation of this sulfonamide moiety.

-

Substrate: Rosuvastatin (Calcium)[3]

-

Secondary Enzyme: CYP2C19 (Minor contributor)[4]

-

Product: N-desmethyl rosuvastatin (Active, but ~50% less potent than parent)[1]

-

Secondary Pathway: Lactonization via UGT1A1/1A3 (forming Rosuvastatin-5S-lactone).

Structural Transformation

The reaction involves the removal of the methyl group attached to the sulfonamide nitrogen. This increases the polarity of the metabolite slightly but significantly reduces its HMG-CoA reductase inhibitory potency.

Figure 1: Metabolic pathway of Rosuvastatin highlighting the dominant role of CYP2C9 in N-desmethylation.

Kinetic Profile & Quantitative Data

Rosuvastatin is characterized by low intrinsic clearance (

Relative Enzymatic Contribution

The following data summarizes the contribution of specific isoforms based on recombinant CYP (rCYP) phenotyping studies.

| Enzyme Isoform | Relative Contribution | Kinetic Characteristic | Inhibitor Sensitivity |

| CYP2C9 | ~70 - 80% | Low | Sulfaphenazole (Strong Inhibition) |

| CYP2C19 | ~10 - 20% | Low | Omeprazole (Weak/Moderate Inhibition) |

| CYP3A4 | < 5% | Negligible | Ketoconazole (No significant effect) |

Clinical Pharmacokinetics Impact

-

Fluconazole Interaction: Co-administration of fluconazole (a potent CYP2C9 inhibitor) increases Rosuvastatin AUC by only ~14%.[5] This confirms that while CYP2C9 is the enzymatic driver, metabolism is not the rate-limiting step for clearance (transport is).

-

Genotype Effect: CYP2C92* and CYP2C93* carriers show reduced N-desmethyl formation rates, but total plasma exposure of the parent drug is more heavily influenced by SLCO1B1 (OATP1B1) and ABCG2 (BCRP) polymorphisms.

Experimental Protocols

Protocol A: In Vitro Phenotyping (Recombinant CYP450s)

Objective: To validate the specific contribution of CYP2C9 vs. CYP2C19 in N-desmethyl rosuvastatin formation. Note: Due to low turnover, extended incubation times or high protein concentrations are required compared to standard assays.

Materials:

-

Recombinant human CYP2C9 and CYP2C19 (Bectosomes or Supersomes).

-

Substrate: Rosuvastatin Calcium (1 µM - 100 µM range).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Procedure:

-

Pre-incubation: Mix 50 pmol/mL rCYP enzyme with phosphate buffer and Rosuvastatin (final conc. 10 µM) in a 96-well plate. Volume: 180 µL.

-

Equilibration: Incubate at 37°C for 5 minutes.

-

Initiation: Add 20 µL of NADPH regenerating system to start the reaction.

-

Incubation: Incubate for 60 minutes (Note: Longer time due to low turnover).

-

Termination: Quench with 200 µL ice-cold Acetonitrile (ACN) containing Internal Standard (Atorvastatin or Deuterated Rosuvastatin-d6).

-

Processing: Centrifuge at 4000g for 20 mins at 4°C. Collect supernatant for LC-MS/MS.

Validity Check:

-

Positive Control: Run Diclofenac (CYP2C9 substrate) in parallel to verify enzyme activity.

-

Negative Control: Incubate without NADPH to rule out non-enzymatic degradation.

Protocol B: Bioanalysis (LC-MS/MS Quantification)

Objective: High-sensitivity quantification of Rosuvastatin and N-desmethyl rosuvastatin in plasma or microsomal supernatant.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3.0 minutes.

-

Flow Rate: 0.4 mL/min.[6]

Mass Spectrometry (ESI+ Mode):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Rosuvastatin | 482.1 | 258.1 | 30 | 25 |

| N-desmethyl Rosuvastatin | 468.1 | 258.1 | 30 | 25 |

| IS (Atorvastatin) | 559.2 | 440.2 | 30 | 20 |

Workflow Diagram:

Figure 2: Bioanalytical workflow for the extraction and quantification of Rosuvastatin and its N-desmethyl metabolite.

References

-

Martin, P. D., et al. (2002). Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers. Clinical Therapeutics. Link

-

White, C. M. (2002). A review of the pharmacology, pharmacokinetics, and clinical efficacy of rosuvastatin. The Annals of Pharmacotherapy. Link

-

Cooper, K. J., et al. (2002). Predictive value of in vitro metabolic studies for drug-drug interactions: Rosuvastatin as a test case. Drug Metabolism and Disposition. Link

-

FDA Drug Label (Crestor). Clinical Pharmacology: Pharmacokinetics. U.S. Food and Drug Administration. Link

-

Simonson, S. G., et al. (2015). Rosuvastatin pharmacokinetics in heart failure patients with compromised renal function. Clinical Pharmacology in Drug Development. Link

Sources

- 1. Effect of Genetic Variants on Rosuvastatin Pharmacokinetics in Healthy Volunteers: Involvement of ABCG2, SLCO1B1 and NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of CYP2C19 polymorphism on the pharmacokinetics of rosuvastatin in healthy Taiwanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Physiologically Based Pharmacokinetic Modeling of Rosuvastatin to Predict Transporter-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a sensitive method for simultaneous determination of rosuvastatin and N-desmethyl rosuvastatin in human plasma using liquid chromatography/negative electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Activity and Disposition of N-Desmethyl Rosuvastatin: A Technical Guide

Executive Summary

N-desmethyl rosuvastatin (NDMR) is the primary metabolite of the widely prescribed HMG-CoA reductase inhibitor, rosuvastatin.[1] Unlike the metabolites of lipophilic statins (e.g., simvastatin, atorvastatin) which can contribute significantly to circulating inhibitory activity, NDMR exhibits reduced pharmacological potency and low systemic exposure.

This guide provides a technical analysis of NDMR for drug development professionals. It synthesizes the metabolite's formation, kinetic properties, and clinical relevance, supported by validated experimental protocols for its quantification and functional assessment.

Key Technical Takeaways:

-

Potency: NDMR retains approximately 16–50% of the HMG-CoA reductase inhibitory activity of the parent compound.

-

Exposure: Due to the hydrophilic nature of the parent and limited biotransformation (approx. 10%), NDMR accounts for a negligible fraction of circulating active drug (<10%).

-

Pathway: Formation is mediated primarily by CYP2C9 , with a minor contribution from CYP2C19 .[1][2][3]

Molecular Characterization & Biosynthesis

Rosuvastatin is a hydrophilic statin containing a fluorophenyl group and a polar methane-sulfonamide group. The formation of NDMR involves the removal of the methyl group from the sulfonamide moiety.

Metabolic Pathway

The biotransformation of rosuvastatin is minimal compared to other statins.[3][4][5] The primary enzyme responsible for N-demethylation is CYP2C9 , with CYP2C19 playing a secondary role.[1][2][3]

Diagram 1: Metabolic & Transport Pathway of Rosuvastatin This diagram illustrates the hepatic uptake, enzymatic conversion, and efflux pathways governing NDMR formation.

Caption: Hepatic disposition showing OATP-mediated uptake and CYP-mediated conversion of Rosuvastatin to NDMR.

Pharmacodynamics: Mechanism of Action

NDMR functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase , the rate-limiting enzyme in cholesterol biosynthesis.

Comparative Potency

While structurally similar to the parent, the loss of the methyl group alters the binding affinity to the catalytic site of the enzyme.

| Parameter | Rosuvastatin (Parent) | N-Desmethyl Rosuvastatin (NDMR) |

| Primary Target | HMG-CoA Reductase | HMG-CoA Reductase |

| In Vitro Potency (IC50) | ~0.16 nM (High Affinity) | ~1.0 - 1.5 nM (Reduced Affinity) |

| Relative Activity | 100% | 16% – 50% of parent activity |

| Lipophilicity | Hydrophilic | Slightly more hydrophilic |

| Clinical Contribution | >90% of circulating activity | <10% (Negligible) |

Mechanistic Insight: The methanesulfonamide group in rosuvastatin forms specific hydrogen bonds and van der Waals interactions within the enzyme's binding pocket. The removal of the methyl group in NDMR slightly destabilizes this interaction, leading to a higher IC50 (lower potency).

Experimental Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), the following protocols include built-in validation steps (controls, internal standards) required for regulatory-grade data.

Protocol A: In Vitro HMG-CoA Reductase Inhibition Assay

Purpose: To quantify the relative potency (IC50) of NDMR compared to Rosuvastatin.

Methodology:

-

Enzyme Preparation: Use recombinant human HMG-CoA reductase (catalytic domain).

-

Reaction Mixture:

-

Buffer: 100 mM phosphate buffer (pH 7.4) containing 4 mM DTT (to maintain enzyme stability).

-

Substrate: NADPH (400 µM) and HMG-CoA (400 µM).

-

Test Compounds: Prepare serial dilutions of Rosuvastatin (Positive Control) and NDMR (0.01 nM to 1000 nM).

-

-

Equilibration (Validation Step): Pre-incubate enzyme with the inhibitor for 15 minutes at 37°C before adding the substrate. This ensures equilibrium binding is reached, preventing kinetic artifacts.

-

Initiation: Add HMG-CoA to start the reaction.

-

Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) using a kinetic spectrophotometer.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Diagram 2: Inhibition Assay Logic

Caption: Step-by-step workflow for the spectrophotometric HMG-CoA reductase inhibition assay.

Protocol B: LC-MS/MS Quantification in Plasma

Purpose: To detect low-abundance NDMR in biological matrices.

Methodology:

-

Sample Prep:

-

Aliquot 200 µL human plasma.

-

Internal Standard (Validation Step): Add 20 µL of deuterated rosuvastatin (Rosuvastatin-d6) or Atorvastatin. This corrects for extraction efficiency and matrix effects.

-

Precipitation: Add 600 µL Acetonitrile. Vortex and centrifuge at 10,000 x g for 10 min.

-

-

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., 150 x 3.0 mm, 3 µm).

-

Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

-

Mass Spectrometry (MS):

-

Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Rosuvastatin: m/z 482.1 → 258.1

-

NDMR: m/z 468.1 → 258.1 (Mass shift of -14 Da corresponds to loss of -CH3).

-

-

-

QC Criteria: Calibration curve must have

. QC samples (Low, Mid, High) must be within ±15% accuracy.

Clinical Relevance & Pharmacogenetics[8]

Contribution to Efficacy

Despite being an active metabolite, NDMR does not significantly contribute to the lipid-lowering effect of rosuvastatin in clinical settings.

-

Reasoning: The systemic exposure (AUC) of NDMR is typically less than 10% of the parent drug. Combined with its lower potency (approx. 50% of parent), its net contribution to HMG-CoA reductase inhibition is negligible.

Pharmacogenetic Interactions

Genetic polymorphisms in transporters and enzymes affect the parent drug more than the metabolite, but ratios can shift.

-

SLCO1B1 (OATP1B1): Variants (e.g., c.521T>C) reduce hepatic uptake, increasing plasma rosuvastatin levels. This is the primary driver of myopathy risk.

-

ABCG2 (BCRP): Variants (e.g., c.421C>A) increase plasma exposure of both parent and metabolite.

-

CYP2C9/2C19: Poor metabolizers (PM) may show a decreased ratio of NDMR to Rosuvastatin, but because metabolism is a minor clearance pathway, the clinical impact on total drug exposure is limited compared to transporter polymorphisms.

References

-

McTaggart, F. et al. (2001). "Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor." American Journal of Cardiology.

-

Martin, P.D. et al. (2003). "Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers." Clinical Therapeutics.

-

White, C.M. (2002). "A review of the pharmacologic and pharmacokinetic aspects of rosuvastatin." Journal of Clinical Pharmacology.

-

Zhang, X. et al. (2015). "Determination of Rosuvastatin and its Metabolite N-Desmethyl Rosuvastatin in Human Plasma by LC-MS/MS." Journal of Liquid Chromatography & Related Technologies.

-

FDA Drug Approval Package. (2003). "Crestor (Rosuvastatin Calcium) Pharmacology Review." U.S. Food and Drug Administration.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rosuvastatin - Wikipedia [en.wikipedia.org]

- 3. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Rosuvastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Frontier: A Technical Guide to the Safe Handling and Application of N-Desmethyl Rosuvastatin-D3

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and application of N-Desmethyl rosuvastatin-D3. As a deuterated analog of a primary rosuvastatin metabolite, this compound is a critical tool in pharmacokinetic and metabolic studies. Understanding its properties and the rationale behind specific handling procedures is paramount for ensuring experimental integrity and laboratory safety.

Introduction: The Significance of N-Desmethyl Rosuvastatin-D3 in Research

N-Desmethyl rosuvastatin is an active metabolite of rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor used to treat hyperlipidemia.[1][2] The deuterated form, N-Desmethyl rosuvastatin-D3, serves as a valuable internal standard in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The incorporation of three deuterium atoms provides a distinct mass shift, facilitating its differentiation from the endogenous, non-labeled metabolite and ensuring accurate quantification in complex biological matrices.[3][4] Its application is crucial for understanding the pharmacokinetics and metabolism of rosuvastatin, as N-desmethylation is a key metabolic pathway mediated primarily by cytochrome P450 enzymes, CYP2C9 and to a lesser extent, CYP2C19.[1][2][5][6]

Physicochemical Properties and Hazard Identification

Table 1: Physicochemical and Inferred Hazard Data

| Property | Value/Information | Source |

| Chemical Name | N-Desmethyl Rosuvastatin-d3 | [8] |

| Molecular Formula | C21H23D3FN3O6S | [8] |

| Molecular Weight | 470.53 | [8] |

| Appearance | White to Off-White Solid | [9] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. Slightly soluble in ethanol and water. | [1][10] |

| Storage | 2-8°C Refrigerator, Under inert atmosphere. | [8][9] |

| Inferred Hazards | May cause cancer. May damage fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. | [7] |

| Target Organs | Inferred from Rosuvastatin: Liver | [6] |

Core Safety and Handling Protocols

The handling of N-Desmethyl rosuvastatin-D3 demands a stringent adherence to safety protocols to minimize exposure and prevent contamination. The following procedures are based on established best practices for handling potent pharmaceutical compounds and deuterated substances.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The causality is simple: prevent all routes of exposure—inhalation, dermal, and ingestion.

-

Respiratory Protection: An appropriate respirator (e.g., N95 or higher) is mandatory when handling the powder form to prevent inhalation of fine particles.

-

Eye Protection: Chemical safety goggles are required at all times to protect against accidental splashes or aerosol generation.[10]

-

Hand Protection: Nitrile gloves should be worn and changed frequently, especially after direct handling of the compound. Double-gloving is recommended when handling higher concentrations or larger quantities.

-

Body Protection: A lab coat or disposable gown should be worn to protect skin and clothing.[10]

Engineering Controls: The Primary Barrier

Engineering controls are designed to isolate the hazard from the operator.

-

Ventilation: All handling of powdered N-Desmethyl rosuvastatin-D3 should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[10] For solution-based work, a well-ventilated area is sufficient.

-

Designated Work Area: Establish a dedicated and clearly marked area for handling this compound to prevent cross-contamination.

Workflow for Safe Weighing and Solution Preparation

This protocol is designed to be a self-validating system, minimizing the risk of exposure and ensuring the accuracy of prepared solutions.

Caption: Workflow for weighing and preparing N-Desmethyl rosuvastatin-D3 solutions.

Step-by-Step Methodology:

-

Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare the designated workspace within a fume hood by laying down absorbent bench paper. Allow the container of N-Desmethyl rosuvastatin-D3 to equilibrate to room temperature before opening to prevent condensation, which can affect weighing accuracy and compound stability.[11]

-

Weighing: Use an analytical balance with a draft shield. Place a piece of anti-static weigh paper on the balance and tare. Carefully transfer the desired amount of the powdered compound onto the weigh paper using a clean spatula. Record the exact weight for accurate concentration calculations.

-

Dissolution: Carefully transfer the weighed powder into an appropriate volumetric flask. Add a portion of the desired solvent (e.g., DMSO or methanol) to dissolve the compound. Use a sonicator or vortex mixer to ensure complete dissolution. Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly by inverting the flask multiple times.

-

Cleanup and Storage: After preparation, decontaminate the work area by wiping down all surfaces with a suitable solvent (e.g., 70% ethanol). Dispose of all contaminated materials, including gloves and weigh paper, in a clearly labeled hazardous waste container. Store the prepared stock solution in a tightly sealed vial at 2-8°C, preferably under an inert atmosphere to maintain stability.

Storage and Stability

Proper storage is critical to maintain the isotopic and chemical integrity of N-Desmethyl rosuvastatin-D3.

-

Long-Term Storage: The solid compound should be stored in a refrigerator at 2-8°C, protected from light and moisture, and under an inert atmosphere.[9][10]

-

Solution Stability: Stock solutions prepared in organic solvents like DMSO or methanol should also be stored at 2-8°C.[11] For aqueous solutions, it is advisable to prepare them fresh for each experiment to avoid potential degradation. The stability of working solutions in autosampler vials should be validated for the expected duration of an analytical run.[11]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

-

Minor Spill (Powder):

-

Evacuate the immediate area and restrict access.

-

Wearing appropriate PPE, gently cover the spill with absorbent material to avoid generating dust.

-

Carefully collect the material using a dampened cloth or absorbent pad and place it in a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Minor Spill (Solution):

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal of Waste

All waste containing N-Desmethyl rosuvastatin-D3, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

Caption: Waste disposal pathway for N-Desmethyl rosuvastatin-D3.

Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[10][12] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.[13]

Conclusion

N-Desmethyl rosuvastatin-D3 is an indispensable tool in modern drug metabolism and pharmacokinetic research. Its safe and effective use is predicated on a thorough understanding of its potential hazards and the implementation of robust handling protocols. By adhering to the principles of containment, personal protection, and proper disposal outlined in this guide, researchers can ensure the integrity of their data, the safety of their personnel, and the protection of the environment.

References

-

Carl ROTH. Safety Data Sheet: Rosuvastatin calcium. [Link]

-

Veeprho. N-Desmethyl Rosuvastatin-D3. [Link]

-

Pharmaffiliates. Chemical Name : N-Desmethyl Rosuvastatin-d3. [Link]

-

Wikipedia. Rosuvastatin. [Link]

-

Martin, P. D., Warwick, M. J., Dane, A. L., & Hill, S. J. (2003). Metabolism, excretion, and pharmacokinetics of rosuvastatin in healthy adult male volunteers. Clinical therapeutics, 25(11), 2822–2835. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 446157, Rosuvastatin. [Link]

-

McTaggart, F. (2003). Rosuvastatin: a review of the pharmacology and clinical effectiveness in cardiovascular disease. Atherosclerosis Supplements, 4(1), 9-14. [Link]

-

Veeprho. N-Desmethyl Rosuvastatin-D3 (Sodium Salt). [Link]

-

AstraZeneca. CRESTOR® (rosuvastatin) Pharmacokinetics and Drug Interactions. [Link]

-

Pharmaffiliates. Chemical Name : N-Desmethyl Rosuvastatin-d3 Sodium Salt. [Link]

-

PharmGKB. Rosuvastatin Pathway, Pharmacokinetics. [Link]

-

Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]

-

U.S. Food and Drug Administration. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

-

Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]

-

ResearchGate. Metabolism, Excretion, and Pharmacokinetics of Rosuvastatin in Healthy Adult Male Volunteers | Request PDF. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. veeprho.com [veeprho.com]

- 5. Rosuvastatin - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 7. carlroth.com [carlroth.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.nl [fishersci.nl]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

High-Sensitivity LC-MS/MS Protocol for the Simultaneous Quantification of Rosuvastatin, N-Desmethyl Rosuvastatin, and Rosuvastatin-5S-Lactone in Human Plasma

[1][2]

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Rosuvastatin (RST), its major active metabolite N-desmethyl rosuvastatin (DM-RST), and the unstable metabolite Rosuvastatin-5S-lactone (RST-LAC) in human plasma.

Key Technical Differentiator: This protocol specifically addresses the critical challenge of pH-dependent interconversion between the acid (active) and lactone (inactive) forms. We employ a strict pH 4.0 stabilization strategy during sample collection and processing to prevent ex vivo back-conversion, ensuring data integrity for pharmacokinetic (PK) and bioequivalence studies in compliance with FDA M10 guidelines.

Introduction & Scientific Rationale

Clinical & Metabolic Context

Rosuvastatin is a potent HMG-CoA reductase inhibitor used to treat dyslipidemia.[1] While the parent compound is the primary active agent, accurate quantification of its metabolites is essential for comprehensive PK profiling and safety assessment.

-

N-desmethyl rosuvastatin (DM-RST): Formed primarily by CYP2C9 (and to a lesser extent CYP2C19).[2][3] It retains approximately 50% of the HMG-CoA reductase inhibitory activity of the parent.[2]

-

Rosuvastatin-5S-lactone (RST-LAC): An inactive metabolite formed via acyl-glucuronide intermediates or acid-catalyzed cyclization.

The Stability Challenge: Acid-Lactone Interconversion

The most significant bioanalytical hurdle is the reversible interconversion between the hydroxy-acid (RST) and lactone (RST-LAC) forms:

-

Acidic pH (< 3): Promotes cyclization of RST to RST-LAC (Overestimation of Lactone).

-

Basic pH (> 8): Promotes hydrolysis of RST-LAC to RST (Overestimation of Parent).

-

Solution: Maintenance of plasma pH between 4.0 and 5.0 is critical to "freeze" the equilibrium. This protocol utilizes a Sodium Acetate buffer (pH 4.[2][4]0) immediately upon plasma separation.[4]

Metabolic Pathway Diagram

Figure 1: Metabolic pathway and pH-dependent interconversion risks. Blue/Red dashed lines indicate ex vivo instability risks.

Materials & Reagents

Standards & Internal Standards (IS)

-

Analytes: Rosuvastatin Calcium, N-Desmethyl Rosuvastatin, Rosuvastatin-5S-Lactone (purity > 98%).

-

Internal Standards: Deuterated analogs are mandatory to compensate for matrix effects and ionization variability.

Reagents

Instrumentation & Conditions

Liquid Chromatography (LC)

-

System: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

-

Column: Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Zorbax Eclipse Plus C18.

-

Rationale: HSS T3 technology provides superior retention for polar compounds (like the acid form) while maintaining resolution from the lactone.

-

-

Column Temp: 40°C.

-

Flow Rate: 0.3 mL/min.[8]

-

Injection Volume: 5-10 µL.

Mobile Phase Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water.[9]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 20 | Initial Hold |

| 0.5 | 20 | Start Gradient |

| 3.5 | 90 | Elution of Lactone |

| 4.5 | 90 | Wash |

| 4.6 | 20 | Re-equilibration |

| 6.0 | 20 | End of Run |

Mass Spectrometry (MS/MS)

-

System: Triple Quadrupole MS (e.g., Sciex 5500/6500+ or Thermo Altis).

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[5][8][2][10][11][12]

-

Source Parameters:

-

Spray Voltage: 4500 V

-

Temp: 500°C

-

Curtain Gas: 30 psi

-

Gas 1 / Gas 2: 50 / 50 psi

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |

| Rosuvastatin | 482.2 | 258.2 | 35 |

| N-desmethyl RST | 468.2 | 258.2 | 32 |

| RST-Lactone | 464.2 | 270.2 | 30 |

| Rosuvastatin-d6 (IS) | 488.2 | 264.2 | 35 |

Experimental Protocol

Step 1: Buffer Preparation (Critical)

-

Prepare 0.1 M Sodium Acetate Buffer : Dissolve 8.2 g of sodium acetate in 1 L of water.

-

Adjust pH to 4.0 ± 0.1 using Glacial Acetic Acid.

-

Store at 4°C.

Step 2: Sample Collection & Stabilization

-

Collect blood into K2-EDTA tubes.

-

Centrifuge at 4°C, 3000 x g for 10 min to separate plasma.

-

IMMEDIATELY transfer plasma to a tube containing the pH 4.0 buffer.

-

Ratio: 100 µL Plasma : 100 µL Buffer (1:1 dilution).

-

Note: This step locks the Acid/Lactone ratio.

-

-

Vortex gently and store at -80°C.

Step 3: Sample Extraction (Liquid-Liquid Extraction)

Rationale: LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects (phospholipids) and improve sensitivity for low-level metabolites.

-

Thaw: Thaw buffered plasma samples on ice.

-

IS Addition: Aliquot 200 µL of buffered plasma (equivalent to 100 µL neat plasma) into a clean tube. Add 20 µL of Internal Standard working solution. Vortex.

-

Extraction: Add 1.0 mL of Ethyl Acetate .

-

Agitation: Shake/Vortex for 10 minutes at high speed.

-

Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

-

Evaporation: Evaporate to dryness under a nitrogen stream at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (80:20 A:B). Vortex well.

-

Injection: Transfer to autosampler vials for LC-MS/MS analysis.

Workflow Diagram

Figure 2: End-to-end bioanalytical workflow emphasizing the critical stabilization step.

Method Validation (FDA M10 Compliance)

The method must be validated according to the FDA M10 Bioanalytical Method Validation Guidance (Nov 2022) .

Linearity & Sensitivity

-

Range: 0.1 – 50 ng/mL for all analytes.

-

LLOQ: 0.1 ng/mL (S/N > 10).

-

Weighting: 1/x².

Accuracy & Precision[2][3][9][10][11][13][14]

-

Intra-day & Inter-day: Perform 5 replicates at LLOQ, Low QC, Medium QC, and High QC.

-

Acceptance: ±15% (±20% for LLOQ).

Stability (Crucial)

Given the interconversion risk, specific stability tests are required:

-

Bench-top Stability: 4 hours at room temperature (in pH 4.0 buffer).

-

Freeze-Thaw: 3 cycles at -80°C.

-

Autosampler Stability: 24 hours at 10°C.

-

Conversion Check: Spike pure Rosuvastatin into plasma (pH 7.4 vs pH 4.0) and monitor for Lactone formation. Spike pure Lactone and monitor for Acid formation. Target: < 5% conversion.

Troubleshooting & Tips

-

Peak Tailing: If Rosuvastatin peaks tail, check the column age and ensure the mobile phase pH is maintained at ~3.0-3.5 (via 0.1% Formic Acid).

-

Lactone Interference: If Lactone levels are unexpectedly high in QC samples, check the buffer pH. If the buffer drifts > pH 5.0, hydrolysis may occur. If < pH 3.0, acid-catalyzed cyclization occurs.

-

Carryover: Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.

References

-

US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[13][14][15] (November 2022).[4][13] Link

-

Macwan, J. S., Ionita, I. A., & Akhlaghi, F. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Analytical and Bioanalytical Chemistry, 402(3), 1217-1227.[5] (2012).[5] Link

-

Xu, H., et al. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study. Planta Medica, 84(05), 347-353. (2018).[14] Link

-

Hull, C. K., et al. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection.[4] Journal of Pharmaceutical and Biomedical Analysis, 35(3), 609-614. (2004).[4] Link

-

Li, Y., et al. Impact assessment of metabolite instability in the development and validation of LC-MS/MS bioanalytical assays for measurement of rosuvastatin in human plasma and urine samples. Biomedical Chromatography. (2023).[3] Link

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Quantification of the N-desmethyl metabolite of rosuvastatin in human plasma by automated SPE followed by HPLC with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simple assay for the simultaneous determination of rosuvastatin acid, rosuvastatin-5S-lactone, and N-desmethyl rosuvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact assessment of metabolite instability in the development and validation of LC-MS/MS bioanalytical assays for measurement of rosuvastatin in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Simultaneous Determination of Rosuvastatin, Rosuvastatin-5 S-lactone, and N-desmethyl Rosuvastatin in Human Plasma by UPLC-MS/MS and Its Application to Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]

- 12. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hhs.gov [hhs.gov]

- 14. FDA News: Issue 21-1, November 2022 [ascpt.org]

- 15. labs.iqvia.com [labs.iqvia.com]

Sample preparation for N-Desmethyl rosuvastatin-D3 analysis in plasma

Application Note: High-Sensitivity Sample Preparation for N-Desmethyl Rosuvastatin-D3 Analysis in Human Plasma

Introduction & Scientific Context

In the pharmacokinetic (PK) profiling of Rosuvastatin, quantifying the major metabolite N-Desmethyl Rosuvastatin (NDM-ROS) is critical for understanding the drug's total exposure and metabolic clearance (mediated primarily by CYP2C9). While Rosuvastatin is relatively stable, its polar, amphiphilic nature and the low circulating concentrations of its metabolite (often <5% of parent drug) present significant bioanalytical challenges.